3-Amino-4-hydroxybutanenitrile hydrochloride
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Overview
Description
3-Amino-4-hydroxybutanenitrile hydrochloride is an organic compound with the molecular formula C4H9ClN2O It is a derivative of butanenitrile, featuring both amino and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxybutanenitrile hydrochloride typically involves the reaction of 3-amino-4-hydroxybutanenitrile with hydrochloric acid. The nitrile group can be introduced through various methods, such as the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol . The amino and hydroxy groups are then introduced through subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxybutanenitrile hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-4-oxobutanenitrile.
Reduction: Formation of 3-amino-4-hydroxybutylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Amino-4-hydroxybutanenitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxybutanenitrile hydrochloride involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect biological pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutanenitrile: Lacks the amino group, making it less versatile in certain reactions.
4-Aminobutanenitrile: Lacks the hydroxy group, limiting its hydrogen bonding capabilities.
Uniqueness
3-Amino-4-hydroxybutanenitrile hydrochloride is unique due to the presence of both amino and hydroxy functional groups, which enhance its reactivity and versatility in chemical synthesis and biological applications.
Properties
Molecular Formula |
C4H9ClN2O |
---|---|
Molecular Weight |
136.58 g/mol |
IUPAC Name |
3-amino-4-hydroxybutanenitrile;hydrochloride |
InChI |
InChI=1S/C4H8N2O.ClH/c5-2-1-4(6)3-7;/h4,7H,1,3,6H2;1H |
InChI Key |
AIUSWZITMROXID-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C(CO)N.Cl |
Origin of Product |
United States |
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